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Introduction
Remacemide hydrochloride is a novel compound investigated for its potential therapeutic

effects in a range of neurological disorders.[1] Chemically, it is (±)-2-amino-N-(1-methyl-1,2-

diphenylethyl) acetamide monohydrochloride.[2] Early research identified it as a low-affinity,

non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[3][4] Its primary active

metabolite, a desglycinated derivative, is significantly more potent in its action.[5] In addition to

its effects on the glutamatergic system, remacemide and its metabolite also demonstrate

activity as sodium channel blockers. This dual mechanism of action suggested potential utility

as both an anticonvulsant and a neuroprotective agent, leading to its investigation in epilepsy,

Parkinson's disease, and Huntington's disease. This document provides a technical overview of

the early clinical trials that assessed the safety, tolerability, and efficacy of remacemide in

these conditions.

Mechanism of Action
Remacemide's pharmacological profile is characterized by a dual mechanism targeting key

pathways in neuronal excitability and excitotoxicity.

NMDA Receptor Antagonism: The primary mechanism involves the non-competitive

blockade of the ion channel associated with the NMDA receptor. Both remacemide and its

more potent desglycinated metabolite bind to the channel site, thereby inhibiting the influx of
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calcium ions that occurs upon receptor activation by the neurotransmitter glutamate. This

action is believed to underlie its neuroprotective properties by mitigating glutamate-mediated

excitotoxicity.

Sodium Channel Blockade: Remacemide and its active metabolite also inhibit sustained,

repetitive neuronal firing by blocking voltage-dependent sodium channels. This mechanism is

a common feature of many established antiepileptic drugs and contributes to its

anticonvulsant effects.
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Fig. 1: Dual mechanism of Remacemide and its active metabolite.

Early Clinical Trials in Epilepsy
Remacemide was developed as an add-on therapy for patients with drug-resistant localization-

related (partial) epilepsy. Several randomized, placebo-controlled trials were conducted to

assess its efficacy and safety.

Data Presentation: Epilepsy Trials
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Study
Patient
Population

N
Dosages
(per day)

Primary
Outcome

Key
Findings &
Adverse
Events

CR2241

(B.I.D.

Regimen)

Adults with

refractory

epilepsy on

up to 3 AEDs

262

300 mg, 600

mg, 800 mg,

Placebo

≥50%

reduction in

seizure

frequency

(Responder

Rate)

Responder

rate

increased

from 15%

(placebo) to

30% (800

mg/day,

p=0.049).

Generally

well tolerated.

CR2237

(Q.I.D.

Regimen)

Adults with

refractory

epilepsy on

up to 3 AEDs

252

300 mg, 600

mg, 1200 mg,

Placebo

≥50%

reduction in

seizure

frequency

(Responder

Rate)

Responder

rate at 1200

mg/day was

23% vs. 7%

for placebo

(p=0.016).

Dose-

dependent

increase in

responders.
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Pooled

Analysis

Drug-

resistant

localization-

related

epilepsy

514

300 mg, 600

mg, 800 mg,

1200 mg

≥50%

reduction in

seizure

frequency

(Responder

Rate)

Overall

relative risk

for response

was 1.59

(95% CI 0.91

to 2.79), non-

significant.

Significant

effect

suggested for

800-1200

mg/day.

Safety & PK

Study

Refractory

epilepsy
40

Ascending

weekly doses

Safety,

tolerability,

pharmacokin

etics

1200 mg/day

(q.i.d.) and

800 mg/day

(b.i.d.) were

well tolerated.

Common

AEs:

dizziness,

diplopia,

dyspepsia.

Experimental Protocol: Representative Epilepsy Trial
(e.g., CR2241)

Study Design: A multicenter, double-blind, placebo-controlled, parallel-group study was

conducted.

Patient Population: Adult patients with refractory epilepsy who were receiving stable doses of

up to three concomitant antiepileptic drugs (AEDs), including at least one enzyme-inducing

AED, were enrolled. To be included, patients had to have experienced a minimum number of

seizures during a baseline period.

Treatment Regimen: The trial consisted of a pre-randomization baseline period of eight

weeks. Following this, patients were randomized to receive placebo or remacemide
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hydrochloride at doses of 300 mg/day, 600 mg/day, or 800 mg/day, administered in a twice-

daily (B.I.D.) regimen. The treatment period included a dose titration phase of four to seven

weeks, followed by a maintenance phase of eight weeks.

Outcome Measures: The primary efficacy endpoint was the "responder rate," defined as the

percentage of patients achieving a 50% or greater reduction in seizure frequency from

baseline. Patients recorded seizures in a daily diary. Safety and tolerability were assessed by

monitoring adverse events, laboratory tests, and physical examinations.

Concomitant Medication Control: Due to a known pharmacokinetic interaction where

remacemide can inhibit the metabolism of carbamazepine, plasma concentrations of

concomitant AEDs like carbamazepine and phenytoin were monitored throughout the study

to maintain them within a target range.

Early Clinical Trials in Parkinson's Disease
The rationale for testing remacemide in Parkinson's disease (PD) stemmed from preclinical

evidence suggesting that glutamate antagonists could ameliorate motor fluctuations in patients

treated with levodopa. Early trials focused on safety, tolerability, and preliminary efficacy as an

adjunct therapy.

Data Presentation: Parkinson's Disease Trials
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Study
Patient
Population

N
Dosages
(per day)

Primary
Outcome

Key
Findings &
Adverse
Events

Parkinson

Study Group

PD with

motor

fluctuations

on levodopa

279
150 mg, 300

mg, 600 mg

Safety and

tolerability

Well tolerated

up to 300

mg/day

(b.i.d.) and

600 mg/day

(q.i.d.). Non-

significant

trends toward

improvement

in "on" time

and motor

UPDRS

scores at 150

and 300

mg/day.

Common

AEs:

dizziness,

nausea.

Clarke et al.

(2001)

PD with

response

fluctuations

or

dyskinesias

33 Ascending

doses up to

800 mg (400

mg b.i.d.)

Maximum

tolerated

dose

Median

maximum

tolerated

dose was 450

mg/day. A

trend

suggested

symptom

improvement

at the max

tolerated

dose without

worsening
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dyskinesias.

Common

AEs: nausea,

dizziness,

headache.

Schwid et al.

(2000)

Early PD, not

on

dopaminergic

therapy

200
150 mg, 300

mg, 600 mg
Safety

Drug was

found to be

safe, but

patients did

not show

improvement

when using

remacemide

alone.

Experimental Protocol: Representative Parkinson's
Disease Trial

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group,

dose-ranging study was conducted.

Patient Population: The study enrolled 279 patients with Parkinson's disease who were being

treated with levodopa and experiencing motor fluctuations.

Treatment Regimen: Patients were randomized to one of four dosage levels of remacemide
or placebo. The treatment duration was seven weeks. In a similar ascending-dose trial,

remacemide was initiated at 150 mg twice daily and increased incrementally at 2-week

intervals to a potential maximum of 400 mg twice daily or until the individual's maximum

tolerated dose was reached.

Outcome Measures: The primary objective was to assess the short-term safety and

tolerability of remacemide. Efficacy was monitored as a secondary outcome using home

diaries to track the percentage of "on" and "off" time and the Unified Parkinson's Disease

Rating Scale (UPDRS), particularly the motor examination (Part III) and complications of

therapy (Part IV) scores.
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Data Analysis: The primary analysis focused on the frequency and severity of adverse

events. Efficacy analyses compared changes in UPDRS scores and "on" time from baseline

to the end of treatment between the remacemide and placebo groups.
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Typical Clinical Trial Experimental Workflow

Typical Clinical Trial Experimental Workflow
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Fig. 2: Generalized workflow for early neurological clinical trials.
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Early Clinical Trials in Huntington's Disease
Given the role of excitotoxicity in the pathogenesis of Huntington's disease (HD), the NMDA

antagonist properties of remacemide made it a candidate for investigation as a potential

neuroprotective or symptom-modifying agent.

Data Presentation: Huntington's Disease Trials

Study
Patient
Population

N
Dosages
(per day)

Primary
Outcome

Key
Findings &
Adverse
Events

Kieburtz et al.

(1996)

Independentl

y ambulatory

HD patients

31
200 mg, 600

mg, Placebo

Proportion of

subjects

completing

the study

(Tolerability)

Generally

well tolerated

with no

significant

differences in

study

completion. A

trend toward

improvement

in chorea was

observed at

200 mg/day.

CARE-HD
Early-stage

HD
347

600 mg (200

mg t.i.d.),

Coenzyme

Q10, Both,

Placebo

Change in

Total

Functional

Capacity

(TFC) over

30 months

Did not

significantly

alter the

decline in

TFC (p=0.15

for trend).

Increased

frequency of

nausea,

vomiting, and

dizziness.
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Experimental Protocol: Representative Huntington's
Disease Trial (CARE-HD)

Study Design: The Coenzyme Q10 and Remacemide Evaluation in Huntington's Disease

(CARE-HD) was a large-scale, multicenter, double-blind, 2x2 factorial, randomized clinical

trial. This design allowed for the evaluation of remacemide, coenzyme Q10, both, and

neither.

Patient Population: The trial included 347 individuals in the early stages of Huntington's

disease.

Treatment Regimen: Participants were randomized to receive remacemide hydrochloride

(200 mg three times daily), coenzyme Q10, both active agents, or a double placebo. Patients

were evaluated every 4 to 5 months for a total treatment duration of 30 months.

Outcome Measures: The prespecified primary measure of efficacy was the change in the

Total Functional Capacity (TFC) scale of the Unified Huntington's Disease Rating Scale

(UHDRS) between baseline and 30 months. Safety was monitored through the recording of

clinical adverse events.

Data Analysis: The primary analysis compared the change in TFC scores among the

different treatment arms. The factorial design also allowed for the assessment of each drug

individually and for any interaction between them.

Conclusion
Early clinical trials established that remacemide was generally safe and well-tolerated at the

doses studied across epilepsy, Parkinson's disease, and Huntington's disease. The most

frequently reported adverse events were dose-dependent and related to the central nervous

and gastrointestinal systems, primarily dizziness and nausea.

In epilepsy, remacemide demonstrated a modest, dose-dependent effect as an add-on

therapy, reaching statistical significance at higher doses (800-1200 mg/day). However, the

overall effect was not considered robust enough for further development as an antiepileptic

drug, especially given the availability of other agents. In Parkinson's disease, while safe,

remacemide did not show significant efficacy in improving motor symptoms, though some
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positive trends were noted. Finally, in a large-scale trial for Huntington's disease, remacemide
failed to demonstrate a significant benefit in slowing functional decline. Consequently, despite a

promising dual-action mechanism, the clinical trial results were ultimately inconclusive or did

not meet efficacy endpoints, and remacemide is no longer being developed for these

conditions.

Remacemide Clinical Development Pathway
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Fig. 3: Logical flow of Remacemide's development and outcome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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